molecular formula C21H20Cl2N2O2S B2874668 2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 921149-39-5

2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No. B2874668
CAS RN: 921149-39-5
M. Wt: 435.36
InChI Key: UUDJRFCKUVBEOK-UHFFFAOYSA-N
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Description

The compound “2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a morpholino group and a dichlorobenzylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the morpholino group, and the dichlorobenzylthio group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the indole ring might undergo electrophilic substitution reactions, while the morpholino group might participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

A study focused on the design, synthesis, and characterization of novel series of thiophene derivatives, which involved the use of 1-(4-morpholinophenyl)ethanone as a precursor. The research provided insights into the molecular modeling of synthesized compounds, including their molecular parameters like electronegativity, net dipole moment, total energy, electronic energy, binding energy, HOMO, and LUMO energy. This study highlighted the potential anti-inflammatory activity of these compounds, comparing them to standard drugs such as indomethacin, and identified a promising compound for further modification to obtain clinically useful anti-inflammatory agents (Helal et al., 2015).

Anticancer Potential

Another significant application involves the synthesis of new 1‐(2‐aryl‐2‐oxoethyl)‐2‐[(morpholine‐4‐yl)thioxomethyl]benzimidazole derivatives to investigate their anticancer activities. This work aimed at exploring the potential of these compounds against various cancer cell lines, including C6, MCF‐7, and A549 tumor cells. The synthesized compounds exhibited considerable selectivity, especially against the MCF‐7 and C6 cell lines, indicating their potential as new anticancer agents (Yurttaş et al., 2013).

Antimicrobial Activity

Research on the synthesis and characterization of tetrahydroquinazoline derivatives of benzo[b]thiophene has described their antimicrobial activity against various strains such as S. aureus, E. coli, P. aeruginosa, Candida albicans, A. niger, and A. clavatus. This study underscored the importance of structural elucidation in understanding the antimicrobial efficacy of these compounds, suggesting their usefulness in developing new antimicrobial agents (Bhatt et al., 2015).

Charge-Transfer Complexation

The intermolecular charge-transfer (CT) complexity between morpholine and various π–acceptors has been explored, highlighting the significance of morpholine in organic syntheses. The study detailed the synthesis, characterization, and spectroscopic analysis of CT complexes, providing insights into the association constants and molar extinction coefficients. This research could have implications for the development of new materials and sensors based on CT complexation (Al-Wasidi et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. For example, if it’s a drug, it might have side effects or toxicities that need to be considered .

Future Directions

The future directions for research on this compound would depend on its intended use and its properties. For example, if it’s a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-[3-[(2,4-dichlorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O2S/c22-16-6-5-15(18(23)11-16)14-28-20-12-25(19-4-2-1-3-17(19)20)13-21(26)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDJRFCKUVBEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

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